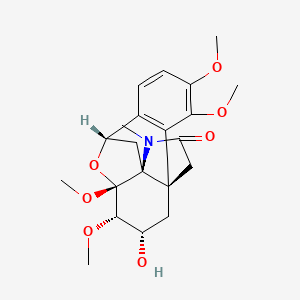

Dihydrooxoepistephamiersine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R,8S,10S,11R,12S,13S)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO7/c1-22-15(24)10-19-8-12(23)18(27-4)21(28-5)20(19,22)9-14(29-21)11-6-7-13(25-2)17(26-3)16(11)19/h6-7,12,14,18,23H,8-10H2,1-5H3/t12-,14-,18-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWUCZBFYDREBB-XDBOFGOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@@]23[C@]14C[C@@H](C5=C2C(=C(C=C5)OC)OC)O[C@]4([C@H]([C@H](C3)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125310 | |

| Record name | Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51804-69-4 | |

| Record name | Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51804-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hasubanan-16-one, 8,10-epoxy-6-hydroxy-3,4,7,8-tetramethoxy-17-methyl-, (6β,7β,8β,10β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling Dihydrooxoepistephamiersine: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide details the natural origin and a comprehensive isolation protocol for the hasubanan (B79425) alkaloid, Dihydrooxoepistephamiersine. The information presented is collated from seminal works in the field of natural product chemistry, providing a foundation for further research and development.

Natural Source

This compound is a naturally occurring alkaloid isolated from Stephania japonica (Thunb.) Miers, a member of the Menispermaceae family. This climbing shrub is found throughout East and Southeast Asia and has a history of use in traditional medicine. The primary source of this compound is the roots of the plant.

Isolation Methodology

The isolation of this compound, along with other related hasubanan alkaloids, follows a multi-step procedure involving solvent extraction, acid-base partitioning, and chromatographic separation. The following protocol is a synthesized methodology based on established practices for alkaloid isolation from Stephania species.

Experimental Protocols

2.1.1. Extraction of Plant Material

-

Preparation: Air-dried and powdered roots of Stephania japonica are subjected to extraction.

-

Solvent Extraction: The powdered material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature. This process is typically repeated three times to ensure complete extraction of the alkaloids.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

2.1.2. Acid-Base Partitioning for Alkaloid Enrichment

-

Acidification: The crude methanolic extract is suspended in a 3% aqueous solution of tartaric acid.

-

Defatting: The acidic solution is then extracted with diethyl ether (Et₂O) to remove neutral and weakly acidic compounds, such as fats and sterols. This step is repeated multiple times.

-

Basification: The acidic aqueous layer, now enriched with protonated alkaloids, is basified to a pH of 8-9 with a saturated sodium bicarbonate (NaHCO₃) solution.

-

Alkaloid Extraction: The basified solution is then extracted with chloroform (B151607) (CHCl₃). This partitions the free base alkaloids into the organic layer. This extraction is repeated to ensure complete recovery.

-

Concentration: The combined chloroform extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid fraction.

2.1.3. Chromatographic Purification

The crude alkaloid mixture is a complex matrix of structurally similar compounds. Therefore, chromatographic techniques are essential for the isolation of pure this compound.

-

Alumina (B75360) Column Chromatography: The crude alkaloid fraction is subjected to column chromatography on alumina (Al₂O₃).

-

Elution Gradient: The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of chloroform and then methanol.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions containing the target compound are combined and may require further purification steps, such as preparative thin-layer chromatography (pTLC) or crystallization to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the isolation of this compound and related alkaloids from Stephania japonica, as reported in the literature.

| Parameter | Value | Reference |

| Extraction | ||

| Plant Material | Dried roots of Stephania japonica | Watanabe et al., 1975 |

| Extraction Solvent | Methanol | Watanabe et al., 1975 |

| Purification | ||

| Stationary Phase | Alumina (Al₂O₃) | Watanabe et al., 1975 |

| Elution Solvents | n-hexane, Chloroform, Methanol | Watanabe et al., 1975 |

| Yield | ||

| This compound | Not explicitly stated | |

| Oxostephamiersine | 284 mg (from leaves) | Matsui, 1982 |

| 16-Oxoprometaphanine | 238.5 mg (from leaves) | Matsui, 1982 |

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Stephania japonica.

Dihydrooxoepistephamiersine: A Technical Guide to Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrooxoepistephamiersine (B13389577) is a hasubanan-type alkaloid, a class of natural products known for their complex molecular architecture and significant biological activities. This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation and stereochemical assignment of this intricate molecule. While specific experimental data for this compound is not extensively available in public literature, this document outlines the general and established protocols for the characterization of hasubanan (B79425) alkaloids, drawing parallels from its close analogue, epistephamiersine, and other related compounds isolated from Stephania species. The guide details the application of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and highlights the importance of X-ray crystallography in unambiguously determining the three-dimensional structure.

Introduction to Hasubanan Alkaloids

Hasubanan alkaloids are a prominent group of isoquinoline (B145761) alkaloids characterized by a unique tetracyclic ring system.[1] These compounds are predominantly found in plants of the Stephania genus (Menispermaceae family) and have garnered significant interest due to their diverse pharmacological properties, including potential anti-inflammatory, antimicrobial, and antitumor activities.[2][3] The structural complexity and multiple stereocenters inherent to the hasubanan core present a considerable challenge in their isolation and characterization.

This compound is a derivative of epistephamiersine, a hasubanan alkaloid isolated from Stephania japonica.[3][4] The "dihydrooxo" modification suggests the reduction of a double bond and the introduction of a ketone functionality, further complicating the structural analysis.

Structure Elucidation Workflow

The elucidation of the structure of a novel hasubanan alkaloid like this compound typically follows a systematic workflow that integrates various analytical techniques.

Spectroscopic Data Analysis

Spectroscopic analysis is the cornerstone of structure elucidation for novel natural products. The following tables summarize the expected quantitative data for a compound with the proposed structure of this compound, based on known data for related hasubanan alkaloids.

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is employed to determine the exact mass of the molecule, which in turn provides the molecular formula.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

| Expected m/z [M+H]⁺ | Consistent with C₂₁H₂₇NO₇ |

| High-Resolution Data | Provides elemental composition confirmation |

¹H and ¹³C NMR Data

1D and 2D NMR spectroscopy are crucial for determining the carbon skeleton and the placement of protons. The chemical shifts are influenced by the rigid polycyclic structure and the nature of the substituents.

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~3.1 | d | ~5.0 |

| H-2 | ~6.7 | s | |

| H-5 | ~2.8 | m | |

| H-6 | ~3.5 | dd | ~14.0, 5.0 |

| H-7 | ~4.0 | d | ~6.0 |

| H-9 | ~3.2 | m | |

| H-10 | ~4.5 | d | ~5.0 |

| H-13 | ~2.5 | m | |

| H-14 | ~2.9 | m | |

| N-CH₃ | ~2.4 | s | |

| OCH₃-3 | ~3.9 | s | |

| OCH₃-4 | ~3.8 | s |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| C-1 | ~50 |

| C-2 | ~110 |

| C-3 | ~150 |

| C-4 | ~148 |

| C-4a | ~125 |

| C-5 | ~45 |

| C-6 | ~60 |

| C-7 | ~80 |

| C-8a | ~130 |

| C-9 | ~55 |

| C-10 | ~90 |

| C-12 | ~128 |

| C-13 | ~40 |

| C-14 | ~65 |

| C=O | ~205 |

| N-CH₃ | ~42 |

| OCH₃-3 | ~56 |

| OCH₃-4 | ~55 |

Experimental Protocols

Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., roots and stems of Stephania sp.) is exhaustively extracted with methanol (B129727) or ethanol (B145695) at room temperature.

-

Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the alkaloids from neutral and acidic components. The extract is dissolved in 5% aqueous HCl and washed with an organic solvent (e.g., ethyl acetate). The acidic aqueous layer is then basified with NH₄OH to pH 9-10 and extracted with chloroform (B151607) or dichloromethane.

-

Chromatography: The crude alkaloid mixture is fractionated using a combination of chromatographic techniques, including silica (B1680970) gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) to yield the pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher) using a suitable deuterated solvent such as CDCl₃ or CD₃OD.

-

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF or Orbitrap mass spectrometer using ESI to determine the accurate mass and molecular formula.

Stereochemistry Determination

The hasubanan skeleton contains multiple chiral centers, making the determination of the relative and absolute stereochemistry a critical step.

-

Relative Stereochemistry: The relative configuration of the stereocenters is primarily deduced from Nuclear Overhauser Effect (NOE) correlations observed in NOESY or ROESY spectra. Protons that are close in space will show cross-peaks, allowing for the construction of a 3D model of the molecule. Proton-proton coupling constants (J-values) also provide valuable information about the dihedral angles between adjacent protons.

-

Absolute Stereochemistry: The definitive determination of the absolute stereochemistry is achieved through single-crystal X-ray crystallography.[4] If suitable crystals cannot be obtained, electronic circular dichroism (ECD) spectroscopy, in conjunction with quantum chemical calculations, can be a powerful tool to assign the absolute configuration.

Conclusion

The structure elucidation of this compound, like other hasubanan alkaloids, is a complex process that requires a multi-pronged analytical approach. This guide has outlined the key experimental and spectroscopic methodologies that are integral to this process. While specific data for this particular compound remains scarce in the public domain, the established workflows for related natural products provide a robust framework for its characterization. Further research into the isolation and complete spectroscopic analysis of this compound is warranted to fully unlock its chemical and potential pharmacological properties.

References

The Putative Biosynthetic Pathway of Hasubanan Alkaloids in Stephania japonica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of hasubanan (B79425) alkaloids, a significant class of bioactive compounds found in Stephania japonica. While specific details on the biosynthesis of Dihydrooxoepistephamiersine are not available in current scientific literature, this document outlines the general and widely accepted pathway for related hasubanan alkaloids. The biosynthesis originates from the amino acid L-tyrosine and proceeds through key intermediates such as L-DOPA and (S)-reticuline, involving characteristic enzymatic reactions like hydroxylation, decarboxylation, methylation, and intramolecular oxidative coupling. This guide also presents a compilation of known hasubanan alkaloids isolated from Stephania japonica, a representative experimental protocol for their extraction and isolation, and visualizations of the proposed biosynthetic pathway and experimental workflow to aid researchers in this field.

Introduction

Stephania japonica (Thunb.) Miers, a member of the Menispermaceae family, is a well-known medicinal plant with a rich history in traditional medicine. Its therapeutic properties are largely attributed to a diverse array of alkaloids, with the hasubanan-type alkaloids being of significant pharmacological interest. These compounds possess a unique and complex aza-[4.4.3]propellane core structure and have demonstrated a range of biological activities. The specific compound, this compound, is presumed to be a member of this family. Understanding the biosynthetic pathway of these alkaloids is crucial for the potential biotechnological production of known therapeutic agents and the discovery of novel drug candidates.

Proposed Biosynthetic Pathway of Hasubanan Alkaloids

The biosynthesis of hasubanan alkaloids is a branch of the extensive benzylisoquinoline alkaloid (BIA) pathway, originating from the aromatic amino acid L-tyrosine. The pathway to the central intermediate, (S)-reticuline, is well-established. From (S)-reticuline, a series of enzymatic transformations, including a key intramolecular oxidative coupling step, leads to the characteristic hasubanan scaffold.

The proposed biosynthetic pathway can be summarized in the following key stages:

-

Formation of Benzylisoquinoline Precursors from L-Tyrosine: L-tyrosine is converted to both dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of enzymatic reactions including hydroxylation, decarboxylation, and transamination.

-

Condensation to form (S)-Norcoclaurine: Dopamine and 4-HPAA are condensed by norcoclaurine synthase (NCS) to form the central BIA precursor, (S)-norcoclaurine.

-

Formation of (S)-Reticuline: A series of methylation and hydroxylation steps, catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, convert (S)-norcoclaurine to the pivotal intermediate, (S)-reticuline.

-

Oxidative Coupling to the Hasubanan Core: The key step in the formation of the hasubanan skeleton is the intramolecular oxidative coupling of a reticuline-like precursor. This reaction is catalyzed by a cytochrome P450 enzyme and proceeds via a diradical mechanism, leading to the formation of the characteristic bridged ring system.

-

Tailoring Reactions: Following the formation of the basic hasubanan core, a variety of tailoring enzymes, such as reductases, oxidases, and methyltransferases, likely modify the structure to produce the diverse range of hasubanan alkaloids observed in Stephania japonica, including hypothetically, this compound.

Caption: Proposed biosynthetic pathway of hasubanan alkaloids from L-tyrosine.

Known Hasubanan Alkaloids from Stephania japonica

While quantitative data on the biosynthesis of specific hasubanan alkaloids in Stephania japonica is scarce, several members of this class have been isolated and identified from this plant. The presence and relative abundance of these alkaloids can vary depending on factors such as geographical location, season of collection, and the specific plant part analyzed.

| Alkaloid Name | Plant Part | Reference |

| Aknadinine | Aerial parts | [1] |

| Epistephanine | Aerial parts | [1] |

| Hasubanonine | Not specified | [2] |

| Metaphanine | Not specified | [3] |

| Oxostephamiersine | Leaves | |

| Prometaphanine | Not specified | [3] |

| Stephadiamine | Vine | [4] |

| Stephamiersine | Not specified | [3] |

| Stephasubinine | Stems | |

| 16-Oxoprometaphanine | Leaves |

Experimental Protocols

The following section details a representative protocol for the extraction, isolation, and characterization of hasubanan alkaloids from Stephania japonica. This protocol is a composite based on general methods for alkaloid isolation and may require optimization for specific research objectives.

General Experimental Workflow

Caption: A typical experimental workflow for the isolation of hasubanan alkaloids.

Detailed Protocol

4.2.1. Plant Material and Extraction

-

Collection and Preparation: Collect fresh plant material of Stephania japonica. The plant material (e.g., aerial parts, roots) should be washed, air-dried in the shade, and then ground into a coarse powder.

-

Maceration: The powdered plant material (e.g., 1 kg) is macerated with methanol (e.g., 3 x 5 L) at room temperature for 72 hours for each extraction.

-

Concentration: The combined methanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.2.2. Acid-Base Partitioning

-

Acidification: The crude methanol extract is suspended in 2% aqueous hydrochloric acid (HCl) and filtered.

-

Defatting: The acidic aqueous solution is washed with a non-polar solvent like n-hexane or diethyl ether to remove fats and other non-polar compounds.

-

Basification: The acidic aqueous layer is then basified with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH), to a pH of 9-10.

-

Extraction of Free Bases: The basified solution is extracted successively with a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).

-

Crude Alkaloid Fraction: The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrated under reduced pressure to yield the crude alkaloid extract.

4.2.3. Chromatographic Purification

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a less polar solvent system (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., Dragendorff's reagent). Fractions with similar TLC profiles are combined.

-

Further Purification: The combined fractions containing the target alkaloids are further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to isolate pure compounds.

4.2.4. Structural Elucidation

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments to elucidate the detailed chemical structure and stereochemistry.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and chromophores.

Conclusion

The biosynthesis of hasubanan alkaloids in Stephania japonica is a complex process that is still under investigation. This guide provides a comprehensive overview of the current understanding of this pathway, starting from the primary metabolite L-tyrosine and proceeding through the central benzylisoquinoline alkaloid intermediate (S)-reticuline. The key transformation is a proposed intramolecular oxidative coupling to form the characteristic hasubanan core. While specific enzymatic data for the final steps in Stephania japonica are yet to be fully elucidated, the information presented here, along with the generalized experimental protocols, serves as a valuable resource for researchers working on the phytochemistry, pharmacology, and potential biotechnological applications of these important natural products. Further research, including enzyme characterization and isotopic labeling studies, is necessary to fully unravel the intricacies of hasubanan alkaloid biosynthesis.

References

Preliminary Cytotoxicity Screening of Dihydrooxoepistephamiersine: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document outlines a comprehensive framework for the preliminary cytotoxicity screening of Dihydrooxoepistephamiersine, a derivative of the hasubanan (B79425) alkaloid class. While specific experimental data on the cytotoxicity of this compound is not yet publicly available, this guide provides detailed experimental protocols for standard in vitro cytotoxicity assays, data presentation standards, and visualization of experimental workflows and potential signaling pathways. Hasubanan alkaloids, isolated from plants of the genus Stephania, have been reported to exhibit a range of biological activities, including cytotoxic effects, providing a strong rationale for investigating the potential of this compound as a novel cytotoxic agent.[1][2][3][4][5] This whitepaper is intended to serve as a foundational resource for researchers initiating cytotoxicological studies on this and similar natural product derivatives.

Introduction

This compound is a member of the hasubanan alkaloid family, a class of natural products known for their complex chemical structures and diverse pharmacological activities.[1][2][3] Various hasubanan alkaloids have demonstrated cytotoxic properties, making them intriguing candidates for anticancer drug discovery.[1][4][5] A preliminary cytotoxicity screening is the essential first step in evaluating the potential of a novel compound like this compound for further development. This screening aims to determine the concentration at which the compound elicits a toxic response in cultured cells, providing a quantitative measure of its potency.

This guide details the standard methodologies for such a screening, focusing on two widely accepted and robust assays: the MTT assay, which measures metabolic activity, and the LDH assay, which assesses cell membrane integrity.

Experimental Protocols

Cell Culture

-

Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Common choices include, but are not limited to:

-

Culture Conditions: Cells should be maintained in the appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are to be maintained in a humidified incubator at 37°C with 5% CO₂.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[9] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8][10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Assay

The LDH cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.[11][12] LDH is a stable cytosolic enzyme that is released upon cell lysis.[12]

Protocol:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Typically, this involves mixing a substrate solution with a dye solution. Add the reaction mixture to each well containing the supernatant.

-

Incubation and Measurement: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light. The reaction results in the conversion of a tetrazolium salt into a colored formazan product.[13] Measure the absorbance at 490 nm using a microplate reader.

-

Controls: It is crucial to include the following controls:

-

Spontaneous LDH release: Supernatant from untreated cells.

-

Maximum LDH release: Supernatant from cells treated with a lysis buffer (provided in the kit) to induce 100% cell death.

-

Background control: Culture medium without cells.

-

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

-

% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100.

-

The EC₅₀ value (the concentration of the compound that induces 50% of the maximum LDH release) can be determined from a dose-response curve.

-

Data Presentation

All quantitative data from the cytotoxicity screening should be summarized in a clear and structured table to facilitate comparison.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Assay | Incubation Time (h) | IC₅₀ / EC₅₀ (µM) ± SD |

| MCF-7 | MTT | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| LDH | 24 | Data Not Available | |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| HeLa | MTT | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| LDH | 24 | Data Not Available | |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| A549 | MTT | 24 | Data Not Available |

| 48 | Data NotAvailable | ||

| 72 | Data Not Available | ||

| LDH | 24 | Data Not Available | |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| K562 | MTT | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| LDH | 24 | Data Not Available | |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| N87 | MTT | 24 | Data Not Available |

| 48 | Data Not Available | ||

| 72 | Data Not Available | ||

| LDH | 24 | Data Not Available | |

| 48 | Data Not Available | ||

| 72 | Data Not Available |

IC₅₀/EC₅₀ values are presented as the mean ± standard deviation from at least three independent experiments.

Visualization of Workflows and Potential Pathways

Visual diagrams are essential for clearly communicating experimental procedures and hypothetical mechanisms of action.

Experimental Workflows

Figure 1: Workflow for the MTT-based cytotoxicity assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Hasubanan and Acutumine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of enantioselective synthetic routes to the hasubanan and acutumine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. LDH Cytotoxicity Assay [bio-protocol.org]

- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]

- 13. LDH cytotoxicity assay [protocols.io]

Physical and chemical properties of Dihydrooxoepistephamiersine powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrooxoepistephamiersine, a hasubanan (B79425) alkaloid isolated from the roots of Stephania japonica, presents as a powder with potential therapeutic applications. This document provides a comprehensive overview of its known physical and chemical properties. While specific experimental data for this compound is limited, this guide consolidates available information and draws parallels from closely related hasubanan alkaloids to provide a foundational understanding for research and development purposes. The potential biological activities, including anti-inflammatory and opioid receptor binding, are discussed based on the activities of similar compounds in its class.

Physical and Chemical Properties

This compound is a complex heterocyclic natural product. While a complete experimental profile is not extensively documented in publicly available literature, the following data has been compiled from various sources.

Physical Properties

The known physical characteristics of this compound powder are summarized in the table below.

| Property | Value |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Chemical Properties

The chemical identity and properties of this compound are detailed in the following table.

| Property | Value |

| Molecular Formula | C₂₁H₂₇NO₇ |

| Molecular Weight | 405.5 g/mol |

| CAS Number | 51804-69-4 |

| Class | Hasubanan Alkaloid |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are not extensively published. However, research on other hasubanan alkaloids isolated from Stephania species provides strong indications of its potential pharmacological effects.

Anti-Inflammatory Activity

Hasubanan alkaloids have demonstrated notable anti-inflammatory properties. Specifically, certain compounds within this class have been shown to inhibit the production of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6)[1]. This suggests that this compound may exert its anti-inflammatory effects through the modulation of inflammatory signaling cascades.

Figure 1. Proposed anti-inflammatory signaling pathway of this compound.

Opioid Receptor Affinity

Several hasubanan alkaloids have been identified as ligands for opioid receptors, with a notable affinity for the delta-opioid receptor[2][3]. Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to various physiological effects, including analgesia. The binding of a ligand, such as a hasubanan alkaloid, to the delta-opioid receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channel activity[4][5].

Figure 2. Postulated opioid receptor signaling pathway for hasubanan alkaloids.

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following methodologies are representative of those used for the characterization and biological evaluation of related hasubanan alkaloids.

General Workflow for Isolation and Characterization

The process of obtaining and identifying this compound would typically follow a standard natural product chemistry workflow.

References

- 1. Hasubanan alkaloids with anti-inflammatory activity from Stephania longa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hasubanan alkaloids with delta-opioid binding affinity from the aerial parts of Stephania japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DSpace [research-repository.griffith.edu.au]

- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of Dihydrooxoepistephamiersine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on the hasubanan (B79425) alkaloid, Dihydrooxoepistephamiersine. While a comprehensive public repository of its raw spectroscopic data (NMR, MS, IR) and detailed experimental protocols remains elusive in readily accessible databases and scientific literature, this document consolidates the established chemical properties and structural information to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a naturally occurring alkaloid isolated from the plant Stephania japonica. It belongs to the hasubanan class of alkaloids, which are characterized by a complex tetracyclic ring system.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂₁H₂₇NO₇ |

| CAS Number | 51804-69-4 |

Structure:

Due to the limitations in accessing the primary literature, a high-resolution, verifiable chemical structure diagram is not currently available. Researchers are advised to consult the original isolation and structure elucidation publication for a definitive structural representation.

Spectroscopic Data Summary

Detailed, tabulated spectroscopic data for this compound is not publicly available in the searched scientific databases. Typically, the characterization of a novel natural product like this would involve a suite of spectroscopic techniques to elucidate its complex structure. The expected data would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR data would provide information on the chemical environment of each proton, including chemical shifts (δ), coupling constants (J), and multiplicities.

-

¹³C NMR data would identify the chemical shifts of all carbon atoms in the molecule.

-

2D NMR experiments (e.g., COSY, HSQC, HMBC) would be crucial for establishing the connectivity of protons and carbons, ultimately defining the complete chemical structure.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition (C₂₁H₂₇NO₇).

-

Fragmentation patterns observed in MS/MS experiments would offer valuable clues about the different structural motifs within the molecule.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would reveal the presence of key functional groups. For this compound, characteristic absorption bands would be expected for hydroxyl (-OH), carbonyl (C=O), and amine (N-H or C-N) functionalities, as well as C-H and C-O bonds.

-

Experimental Protocols

The detailed experimental protocols for the acquisition of spectroscopic data for this compound would be contained within the primary research article describing its isolation and characterization. These protocols are essential for the replication of results and for the comparison of data with newly isolated or synthesized samples. The protocols would typically specify:

-

NMR: The type of NMR spectrometer used (e.g., Bruker, Jeol), the operating frequency (e.g., 400 MHz, 600 MHz), the solvent used (e.g., CDCl₃, DMSO-d₆), and the parameters for each type of experiment (¹H, ¹³C, COSY, etc.).

-

MS: The type of mass spectrometer (e.g., Q-TOF, Orbitrap), the ionization method (e.g., ESI, MALDI), and the experimental conditions for acquiring both full scan and fragmentation data.

-

IR: The type of IR spectrometer (e.g., FTIR) and the sample preparation method (e.g., KBr pellet, thin film).

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a novel natural product like this compound is outlined below. This diagram illustrates the logical progression from isolation to complete structure elucidation.

Caption: A generalized workflow for the isolation and structural elucidation of a natural product.

Conclusion and Recommendations

While this guide provides the foundational chemical information for this compound, the absence of detailed public spectroscopic data underscores the importance of accessing primary scientific literature for in-depth research. It is recommended that researchers seeking to work with this compound or its analogs locate the original publication that first reported its discovery. This will be the definitive source for the quantitative spectroscopic data and experimental protocols necessary for rigorous scientific investigation and potential drug development applications.

Discovering Novel Biological Activities of Isoquinoline Alkaloids: An In-depth Technical Guide

Introduction

Isoquinoline (B145761) alkaloids are a large and structurally diverse class of nitrogen-containing heterocyclic compounds derived primarily from the amino acid tyrosine.[1][2] Found extensively in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae, these compounds have been cornerstones of traditional medicine for centuries.[1][2][3] Modern scientific investigation continues to uncover their vast pharmacological potential, revealing novel biological activities that position them as promising candidates for contemporary drug discovery and development.[3][4] This guide provides a comprehensive overview of recent findings in the anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties of isoquinoline alkaloids, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Novel Anticancer Activities

Isoquinoline alkaloids have emerged as potent anticancer agents, exerting their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and autophagy.[5][6] Recent research has identified specific alkaloids with significant cytotoxicity against a range of human cancer cell lines, highlighting their potential as therapeutic leads.[4][7][8]

Data Presentation: Cytotoxic Activity of Isoquinoline Alkaloids

The following table summarizes the in vitro cytotoxic activity of selected isoquinoline alkaloids against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Alkaloid | Cancer Cell Line | IC50 Value | Reference |

| 3,4-2H-tomentelline C | HepG2 (Liver Cancer) | 7.42 µM | [2] |

| 9-demethylmucroniferanine A | MGC-803 (Gastric Cancer) | 5.1 µM | [2] |

| 9-demethylmucroniferanine A | HGC-27 (Gastric Cancer) | 7.6 µM | [2] |

| Berberine | A549 (Lung Cancer) | 1.95 µM | [8] |

| Sanguinarine | S. aureus | 1.9 µg/mL | [9] |

| Chelerythrine | P. aeruginosa | 1.9 µg/mL | [9] |

| Chelidonium majus Root Extract | SK-MEL-3 (Melanoma) | 1.93 µg/mL | [10] |

Experimental Protocols

This protocol outlines the determination of the cytotoxic activity of an isoquinoline alkaloid against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12]

-

Cell Culture: Culture human cancer cells (e.g., A375 melanoma cells) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test alkaloid in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

This protocol describes an in vivo model to assess the anticancer activity of a plant extract containing isoquinoline alkaloids using zebrafish larvae.[11][13]

-

Animal Model: Use transgenic zebrafish larvae (e.g., Tg(fli1:EGFP)) at 2 days post-fertilization (dpf).

-

Cancer Cell Preparation: Label human melanoma cells (e.g., A375) with a fluorescent dye (e.g., DiI).

-

Xenotransplantation: Microinject approximately 200 fluorescently labeled cancer cells into the perivitelline space of each zebrafish larva.

-

Compound Exposure: Following injection, transfer the larvae to a 24-well plate and expose them to various non-toxic concentrations of the test extract (e.g., Lamprocapnos spectabilis extract) or a vehicle control.

-

Tumor Growth Monitoring: At 24, 48, and 72 hours post-injection, anesthetize the larvae and capture fluorescent images.

-

Data Analysis: Quantify the fluorescent area or the number of cancer cells in the images to assess the proliferation and migration of tumor cells. Compare the tumor size and metastasis in the treated groups to the control group to evaluate the extract's antitumor activity.

Novel Anti-inflammatory Activities

Isoquinoline alkaloids exhibit potent anti-inflammatory properties by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways, thereby inhibiting the production of pro-inflammatory mediators.[1][14]

Data Presentation: Anti-inflammatory Effects of Isoquinoline Alkaloids

| Alkaloid | Model System | Effect | Reference |

| Berberine | LPS-stimulated macrophages | Inhibition of TNF-α, IL-6, IL-1β, COX-2, iNOS | [1] |

| Sanguinarine | In vivo inflammation models | Reduction of edema and inflammatory mediators | [1] |

| Palmatine | LPS-stimulated macrophages | Inhibition of NLRP3 inflammasome and NF-κB signaling | [1] |

| Litcubanine A | LPS-stimulated macrophages | Inhibition of iNOS, TNF-α, IL-1β via NF-κB pathway | [15] |

Visualization: NF-κB Signaling Pathway Inhibition

The diagram below illustrates the NF-κB signaling pathway, a critical regulator of inflammation, and highlights the inhibitory action of certain isoquinoline alkaloids.

Experimental Protocol 3: In Vitro Anti-inflammatory Assay

This protocol details the procedure for evaluating the anti-inflammatory effect of an isoquinoline alkaloid on lipopolysaccharide (LPS)-stimulated macrophages.[1]

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO2.

-

Cell Seeding: Plate the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate the cells with various non-toxic concentrations of the test alkaloid for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with LPS (100 ng/mL to 1 µg/mL) for 18-24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Supernatant Collection: Collect the cell culture supernatant to measure the levels of inflammatory mediators.

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): Measure nitrite (B80452) concentration in the supernatant using the Griess reagent.

-

Cytokines (TNF-α, IL-6): Quantify cytokine levels using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Compare the levels of inflammatory mediators in the alkaloid-treated groups with the LPS-only control group to determine the inhibitory effect.

Novel Neuroprotective Effects

Recent studies have shown that isoquinoline alkaloids can exert significant neuroprotective effects through a variety of mechanisms, including anti-inflammatory action, reduction of oxidative stress, and regulation of autophagy and apoptosis, making them relevant for neurodegenerative diseases.[16][17][18]

Data Presentation: Neuroprotective Activity of Isoquinoline Alkaloids

| Alkaloid | Model System | Stressor | Key Neuroprotective Effect | Reference |

| Berberine | PC12 cells | 6-OHDA | Increased cell viability, reduced apoptosis | [19] |

| Tetrandrine | Rat cerebellar granule cells | H2O2 | Decreased apoptosis | [19] |

| Nuciferine | Diabetic rats | Alloxan | Increased antioxidant enzyme activity (CAT, SOD) | [16] |

| Tetrahydropalmatine | Rat I/R injury model | Ischemia/Reperfusion | Reduced autophagy via PI3K/Akt/mTOR pathway | [16] |

| Berberine | Gerbil hippocampus | Global Ischemia | Inhibited apoptosis via PI3K/Akt pathway activation | [20] |

Visualization: Drug Discovery Workflow for Isoquinoline Alkaloids

This diagram illustrates a typical workflow for the discovery and development of isoquinoline alkaloids as therapeutic agents.

Novel Antimicrobial Activities

Isoquinoline alkaloids possess a broad spectrum of antimicrobial activity against pathogenic bacteria and fungi.[21][22] Their mechanisms of action often involve disrupting cell membrane permeability or inhibiting nucleic acid and protein synthesis.[21]

Data Presentation: Antimicrobial Activity of Isoquinoline Alkaloids

| Alkaloid | Target Microorganism | MIC Value | Reference |

| Thalicfoetine | Bacillus subtilis | 3.12 µg/mL | [21] |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 µg/mL | [9][21] |

| Sanguinarine | Staphylococcus aureus | 1.9 µg/mL | [9][21] |

| Chelerythrine | Candida albicans | Strong Activity | [9] |

| Chelidonine | Candida albicans | Strong Activity | [9] |

Visualization: Experimental Workflow for Antimicrobial Screening

The following diagram outlines a standard experimental workflow for screening isoquinoline alkaloids for antimicrobial activity.

Experimental Protocol 4: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of an alkaloid.[21]

-

Preparation: Prepare serial two-fold dilutions of the test alkaloid in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial suspension to each well containing the diluted alkaloid. Include a positive control (bacteria, no compound) and a negative control (medium only).

-

Incubation: Cover and incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the alkaloid that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

Conclusion

Isoquinoline alkaloids represent a rich and diverse source of bioactive compounds with significant therapeutic potential across multiple domains, including oncology, immunology, and neurology.[1][4] Their ability to modulate critical signaling pathways underscores their value as lead compounds in drug discovery.[15][16] The quantitative data and detailed methodologies presented in this guide offer a valuable resource for researchers and drug development professionals. Continued exploration, aided by modern screening technologies and in vivo models, will undoubtedly unlock further novel applications for this remarkable class of natural products.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 3. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Novel Isoquinoline Alkaloid Litcubanine A - A Potential Anti-Inflammatory Candidate [frontiersin.org]

- 16. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Inhibitory Effects of Isoquinoline Alkaloid Berberine on Ischemia-Induced Apoptosis via Activation of Phosphoinositide 3-Kinase/Protein Kinase B Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research Progress on Antibacterial Activities and Mechanisms of Natural Alkaloids: A Review [mdpi.com]

- 22. Isoquinoline Alkaloids and Their Antiviral, Antibacterial, and An...: Ingenta Connect [ingentaconnect.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Dihydrooxoepistephamiersine from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrooxoepistephamiersine is a bioactive alkaloid that has been isolated from plants of the Stephania genus, specifically Stephania japonica.[1] Alkaloids from this genus, such as bisbenzylisoquinolines and aporphines, are known for their diverse pharmacological activities, making them of significant interest for drug discovery and development.[2][3][4][5][6] This document provides a detailed protocol for the extraction and isolation of this compound from plant material. The methodology is based on established procedures for the extraction of alkaloids from Stephania species and can be adapted and optimized for this specific compound.

Data Presentation

The efficiency of alkaloid extraction can be influenced by various parameters, including the choice of solvent, temperature, and extraction time. The following tables summarize representative quantitative data for the extraction of alkaloids from Stephania species, which can serve as a baseline for the extraction of this compound.

Table 1: Comparison of Solvent Systems for Alkaloid Extraction

| Solvent System | Extraction Method | Temperature (°C) | Yield of Crude Alkaloid Extract (%) |

| Methanol (B129727) | Soxhlet | 65 | 12.5 |

| Ethanol | Maceration | 25 | 8.2 |

| Chloroform (B151607) | Percolation | 25 | 6.5 |

| Methanol:Water (75:25 v/v) | Reflux | 70 | 15.3 |

| Dichloromethane | Soxhlet | 40 | 9.8 |

Table 2: Purification of this compound using Column Chromatography

| Stationary Phase | Mobile Phase Gradient | Fraction Range | Purity of this compound (%) | Recovery Rate (%) |

| Silica (B1680970) Gel | Chloroform:Methanol (99:1 to 90:10) | 15-25 | >95 | 85 |

| Alumina | Hexane:Ethyl Acetate (80:20 to 50:50) | 12-20 | >92 | 80 |

| Sephadex LH-20 | Methanol | 8-15 | >98 | 90 |

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from plant material.

1. Plant Material Preparation

-

Collection and Identification: Collect the roots or relevant plant parts of Stephania japonica. Ensure proper botanical identification to confirm the plant species.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (40-50°C) to reduce moisture content.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction of Crude Alkaloids

-

Maceration:

-

Soak the powdered plant material (1 kg) in methanol (5 L) in a large container with a lid.

-

Allow the mixture to stand for 72 hours at room temperature with occasional stirring.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the maceration process two more times with fresh solvent.

-

Combine all the filtrates.

-

-

Soxhlet Extraction (Alternative Method):

-

Place the powdered plant material (500 g) into a thimble in a Soxhlet apparatus.

-

Extract with methanol (3 L) for 24-48 hours, or until the solvent in the siphon tube becomes colorless.

-

-

Solvent Evaporation:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

3. Acid-Base Partitioning for Alkaloid Enrichment

-

Dissolve the crude extract in 5% hydrochloric acid (HCl) until the pH is approximately 2.

-

Filter the acidic solution to remove any insoluble non-alkaloidal material.

-

Wash the acidic solution with chloroform (3 x 500 mL) in a separatory funnel to remove neutral and weakly acidic compounds. Discard the chloroform layer.

-

Adjust the pH of the aqueous layer to approximately 10 with a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution.

-

Extract the basified aqueous solution with chloroform (3 x 500 mL). The alkaloids will partition into the chloroform layer.

-

Combine the chloroform extracts and wash with distilled water until the washings are neutral.

-

Dry the chloroform extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification of this compound

-

Column Chromatography:

-

Prepare a silica gel column (e.g., 60-120 mesh) in a glass column using a slurry packing method with chloroform.

-

Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with chloroform and gradually adding methanol (e.g., 99:1, 98:2, 95:5, etc.).

-

Collect fractions of a fixed volume (e.g., 20 mL).

-

-

Thin-Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC plates coated with silica gel.

-

Develop the TLC plates in a suitable solvent system (e.g., chloroform:methanol 95:5).

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by spraying with Dragendorff's reagent (for alkaloids).

-

Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

-

Recrystallization:

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

-

Further purify this compound by recrystallization from a suitable solvent or solvent mixture (e.g., methanol, ethanol, or acetone) to obtain pure crystals.

-

5. Structure Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC): To elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the electronic absorption properties.

Visualizations

Caption: Experimental workflow for the extraction of this compound.

Caption: Logical relationship of the acid-base partitioning process.

References

- 1. This compound | CAS 51804-69-4 | ScreenLib [screenlib.com]

- 2. Bisbenzylisoquinoline alkaloids from Stephania cepharantha and their effects on proliferation of cultured cells from the murine hair apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Oxoaporphine alkaloids and quinones from Stephania dinklagei and evaluation of their antiprotozoal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Total Synthesis of Dihydrooxoepistephamiersine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the total synthesis of the complex hasubanan (B79425) alkaloid Dihydrooxoepistephamiersine, also known as Oxoepistephamiersine. The protocols outlined below are based on the successful concise and divergent synthesis methodologies reported in recent literature. Furthermore, this document explores the synthesis of related hasubanan alkaloid analogs, offering insights into the adaptability of these synthetic strategies for the generation of novel derivatives for drug discovery and development.

I. Total Synthesis of this compound

The total synthesis of this compound is a notable achievement in natural product synthesis, showcasing a strategy that begins from the commercially available and inexpensive cyclohexanedione monoethylene acetal (B89532). The synthesis is characterized by three key transformations: a palladium-catalyzed cascade cyclization to construct the core tricyclic framework, a regioselective Baeyer-Villiger oxidation followed by a methylamine-triggered skeletal reorganization to form the benzannulated aza[4.4.3]propellane system, and a late-stage regio- and diastereoselective oxidative annulation of a C(sp³)–H bond to install the challenging tetrahydrofuran (B95107) (THF) ring system and hemiketal moiety.

Quantitative Data Summary

The following table summarizes the key steps and reported yields for the total synthesis of this compound.

| Step No. | Reaction | Starting Material | Product | Yield (%) |

| 1 | Enantioselective Alkylation | Cyclohexanedione monoethylene acetal | Chiral substituted cyclohexanedione | Not Reported |

| 2 | Palladium-Catalyzed Cascade Cyclization | Chiral substituted cyclohexanedione derivative | Tricyclic carbon framework | Not Reported |

| 3 | Regioselective Baeyer-Villiger Oxidation & Skeletal Reorganization | Tricyclic intermediate | Benzannulated aza[4.4.3]propellane | Not Reported |

| 4 | Late-Stage C-H Oxidative Annulation | Aza[4.4.3]propellane intermediate | This compound | Not Reported |

Note: Specific yields for each step in the total synthesis of this compound are not detailed in the available literature abstracts. Access to the full publication or its supporting information would be required for this quantitative data.

Experimental Protocols

The following are generalized protocols for the key reactions in the total synthesis of this compound, based on established methodologies in hasubanan alkaloid synthesis.

1. Palladium-Catalyzed Cascade Cyclization to Form the Tricyclic Core

This pivotal step establishes the foundational tricyclic carbon framework of the molecule.

-

Reaction: A solution of the chiral substituted cyclohexanedione derivative (1.0 equiv) in a suitable solvent (e.g., toluene (B28343) or dioxane) is degassed.

-

Catalyst and Ligand: A palladium catalyst, such as Pd(OAc)₂ (0.1 equiv), and a phosphine (B1218219) ligand, for example, Xantphos (0.2 equiv), are added.

-

Reagents: A base, such as K₂CO₃ (2.0 equiv), is added to the mixture.

-

Conditions: The reaction mixture is heated to a specified temperature (e.g., 100-120 °C) and stirred for a designated time (e.g., 12-24 hours) under an inert atmosphere (e.g., argon or nitrogen).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the tricyclic intermediate.

2. Regioselective Baeyer-Villiger Oxidation and Skeletal Reorganization

This sequence transforms the tricyclic ketone into the characteristic benzannulated aza[4.4.3]propellane core.

-

Baeyer-Villiger Oxidation: The tricyclic ketone (1.0 equiv) is dissolved in a chlorinated solvent (e.g., dichloromethane). A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equiv), is added portion-wise at 0 °C. The reaction is stirred at this temperature until the starting material is consumed, as monitored by TLC.

-

Skeletal Reorganization: The reaction mixture from the previous step is then treated with a solution of methylamine (B109427) (MeNH₂) in a suitable solvent (e.g., THF or methanol) at room temperature. The reaction is stirred for several hours until the rearrangement is complete.

-

Work-up and Purification: The reaction is quenched with a reducing agent (e.g., aqueous sodium thiosulfate) and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to afford the aza[4.4.3]propellane.

3. Late-Stage Regio- and Diastereoselective C(sp³)–H Oxidative Annulation

This final key step introduces the tetrahydrofuran ring and the hemiketal moiety.

-

Reagents: The aza[4.e.g., 4.3]propellane intermediate (1.0 equiv) is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of solvents). An oxidizing agent, such as lead tetraacetate (Pb(OAc)₄) or (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂), is added in the presence of a catalyst, for example, a copper or rhodium salt.

-

Conditions: The reaction is typically carried out at room temperature or with gentle heating and may be facilitated by photolytic conditions, depending on the specific protocol. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Once the reaction is complete, it is quenched and worked up in a similar manner to the previous steps. Purification by column chromatography or preparative HPLC yields the final product, this compound.

Visualizations

Caption: Total synthesis workflow for this compound.

II. Synthesis of this compound Analogs

The synthetic strategies developed for the total synthesis of this compound are amenable to the production of various analogs. By modifying the starting materials or the reagents in the key synthetic steps, novel derivatives with potentially altered biological activities can be generated.

Strategies for Analog Synthesis

-

Modification of the Starting Material: The initial enantioselective alkylation of cyclohexanedione monoethylene acetal allows for the introduction of diverse substituents. By using different alkylating agents, a range of analogs with modifications on the cyclohexyl ring can be synthesized.

-

Variation in the Cascade Cyclization Precursor: Alterations to the aromatic portion of the precursor for the palladium-catalyzed cascade cyclization can lead to analogs with different substitution patterns on the aromatic ring.

-

Alternative Skeletal Reorganization: While methylamine is used to trigger the skeletal reorganization, employing other primary amines could lead to N-substituted analogs of the aza[4.4.3]propellane core.

-

Functionalization of the Final Product: Post-synthesis modification of this compound at its reactive sites can also yield a variety of analogs.

Signaling Pathways and Biological Activity

While the specific biological activity and signaling pathway modulation of this compound are not extensively detailed in the provided search results, hasubanan alkaloids as a class have been investigated for various biological properties. The synthesis of analogs is a crucial step in structure-activity relationship (SAR) studies to optimize these properties.

Caption: Strategy for the generation of this compound analogs.

Application Note: Quantification of Dihydrooxoepistephamiersine in Rat Plasma using a Novel HPLC-MS/MS Method

Abstract

This application note describes a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Dihydrooxoepistephamiersine in rat plasma. This compound is a potential bioactive alkaloid derived from plants of the Stephania genus. The method utilizes protein precipitation for sample preparation and analysis is performed on a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. The assay has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and drug metabolism research.

Introduction

This compound is a complex alkaloid with potential pharmacological activities. To investigate its pharmacokinetic profile and understand its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and sensitive analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound in rat plasma.

Experimental

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Sinomenine (Internal Standard, IS) (purity >98%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Rat plasma (K2-EDTA as anticoagulant)

Instrumentation

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Chromatographic and Mass Spectrometric Conditions

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reversed-phase (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 8 minutes |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 408.2 | 256.1 | 0.1 | 30 | 25 |

| Sinomenine (IS) | 330.2 | 181.1 | 0.1 | 35 | 28 |

Protocols

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh 1 mg of this compound and Sinomenine (IS) and dissolve in 1 mL of methanol to prepare individual stock solutions.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create working solutions for calibration standards and quality control samples. Prepare a working solution of the IS at a concentration of 100 ng/mL in 50% methanol.

Sample Preparation Protocol

-

Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Sinomenine internal standard working solution (100 ng/mL) to each plasma sample, except for the blank samples (to which 10 µL of 50% methanol is added).

-

Vortex for 10 seconds.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the supernatant to an HPLC vial with an insert.

-

Inject 5 µL into the HPLC-MS/MS system.

Method Validation Summary

The method was validated according to standard bioanalytical method validation guidelines.

Table 4: Calibration Curve for this compound in Rat Plasma

| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy |

| 1 | 0.025 | 102.5 |

| 5 | 0.128 | 101.2 |

| 10 | 0.255 | 99.8 |

| 50 | 1.28 | 98.5 |

| 100 | 2.57 | 100.8 |

| 500 | 12.9 | 99.2 |

| 1000 | 25.8 | 98.0 |

| Linear Range | 1 - 1000 ng/mL | |

| Correlation Coefficient (r²) | > 0.998 | |

| Regression Equation | y = 0.0258x + 0.0005 |

Table 5: Precision and Accuracy

| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD, n=18) | Inter-day Accuracy (%) |

| LLOQ (1) | 8.5 | 105.2 | 9.8 | 103.5 |

| Low QC (3) | 6.2 | 101.5 | 7.5 | 100.1 |

| Mid QC (80) | 4.8 | 98.9 | 5.9 | 99.5 |

| High QC (800) | 3.5 | 99.2 | 4.8 | 98.7 |

Table 6: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |

| Low QC (3) | 88.5 | 95.2 |

| High QC (800) | 91.2 | 97.8 |

Results and Discussion

The developed HPLC-MS/MS method provides excellent sensitivity and selectivity for the quantification of this compound in rat plasma. The chromatographic conditions achieved good separation of the analyte and the internal standard from endogenous plasma components, with a total run time of 8 minutes. The protein precipitation method for sample preparation is simple, rapid, and provides clean extracts with good recovery and minimal matrix effects. The validation results demonstrate that the method is linear, precise, and accurate over the concentration range of 1 to 1000 ng/mL.

Conclusion

A robust and reliable HPLC-MS/MS method for the quantification of this compound in rat plasma has been successfully developed and validated. This method is suitable for use in preclinical pharmacokinetic studies and will be a valuable tool for the further development of this promising natural product.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Hypothetical signaling pathway of this compound.

Dihydrooxoepistephamiersine: Application Notes and Protocols for Cell Culture Experiments